molecular formula C17H13F3N4O2 B7688380 3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide

3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)propanamide

Cat. No. B7688380
M. Wt: 362.31 g/mol
InChI Key: XEWCTCMBCHHFDH-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines, which share some structural similarities with the compound you’re interested in, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of trifluoromethylpyridine, is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of these compounds often involves coordination polymers . For example, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . This could potentially be relevant to the chemical reactions involving the compound you’re interested in.


Physical And Chemical Properties Analysis

The unique properties of fluorine mean that substitution with a trifluoromethyl group can significantly alter the physical and chemical properties of a compound .

Scientific Research Applications

Antiviral Activity Against Vaccinia Virus

Using atom-economical approaches, researchers have synthesized new representatives of 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These compounds were then evaluated for their activity against the vaccinia virus, a member of the orthopoxvirus family. Notably, these novel compounds demonstrated promising characteristics, surpassing the antiviral drug Cidofovir in certain aspects .

EGFR Kinase Inhibition and Antiproliferative Activity

A series of derivatives containing the 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl moiety was designed, synthesized, and evaluated. These compounds were assessed for their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase and their antiproliferative effects on various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .

Protein Kinase Inhibition

After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated against a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic system was found to be crucial for maintaining protein kinase inhibitory potency in this series .

Antibacterial Properties

The compound 4-amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its antimicrobial activity. It was tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus, Mycobacterium smegmatis) and Gram-negative bacteria (e.g., Escherichia coli, Yersinia pseudotuberculosis, Pseudomonas aeruginosa) .

Other Biological Activities

Previously, 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl derivatives have exhibited various biological activities, including antifungal, sedative-hypnotic, anti-inflammatory, and antiproliferative effects. Additionally, these compounds are of interest as herbicides and enzyme inhibitors .

Herbicidal Properties

Apart from their antiviral and antibacterial potential, 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl compounds have been explored as herbicides .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This suggests that research into similar compounds, like the one you’re interested in, could also yield interesting and useful results.

properties

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)12-2-1-3-13(10-12)22-14(25)4-5-15-23-16(24-26-15)11-6-8-21-9-7-11/h1-3,6-10H,4-5H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWCTCMBCHHFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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